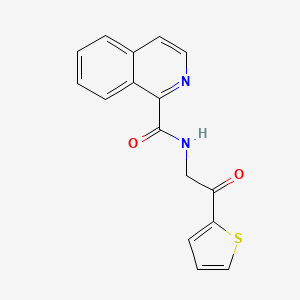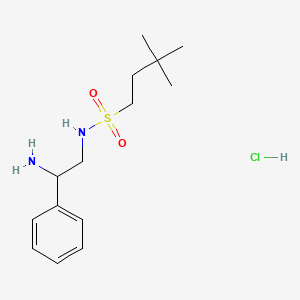![molecular formula C15H18FN3O2 B7640727 N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)
N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide, also known as CEP-32496, is a small molecule inhibitor that targets the receptor tyrosine kinase MET. MET is a protein that is involved in various cellular processes, including cell growth, differentiation, and survival. Overexpression of MET has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide works by inhibiting the activity of the MET receptor tyrosine kinase. MET is a protein that is involved in various cellular processes, including cell growth, differentiation, and survival. Overexpression of MET has been linked to the development and progression of various types of cancer. By inhibiting the activity of MET, this compound blocks the downstream signaling pathways that are responsible for promoting cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, both in vitro and in vivo. Additionally, this compound has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. In preclinical studies, this compound has also been shown to inhibit tumor growth and improve survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide is its potency and selectivity for the MET receptor tyrosine kinase. This makes it an attractive target for cancer therapy, as it specifically targets the cancer-promoting activity of MET. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, as with any targeted therapy, there is the potential for the development of resistance to this compound over time.
Direcciones Futuras
There are several potential future directions for the development of N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide. One area of research is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is the potential for the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, there is the possibility of developing new formulations of this compound that can improve its solubility and bioavailability, making it easier to administer in vivo.
Métodos De Síntesis
The synthesis of N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide involves a multi-step process that starts with the reaction of 3-methyl-2-oxolane carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2-fluoro-3-cyanoaniline to produce the intermediate product, which is subsequently treated with sodium hydride and methyl iodide to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide has been extensively studied in preclinical models of cancer, including lung cancer, breast cancer, and glioblastoma. In these studies, this compound has shown potent anti-tumor activity both as a single agent and in combination with other chemotherapeutic agents. Furthermore, this compound has been shown to overcome resistance to other targeted therapies, such as EGFR inhibitors, in lung cancer models.
Propiedades
IUPAC Name |
N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-5-8-21-14(10)15(20)19-7-6-18-13-4-2-3-12(16)11(13)9-17/h2-4,10,14,18H,5-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKWVWUHQNSLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NCCNC2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)
![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)

![N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)
![1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7640677.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-(oxan-4-yl)propanamide](/img/structure/B7640683.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine](/img/structure/B7640698.png)
![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

